Product packaging for sodium;3-bromo-4-fluorobenzoate(Cat. No.:CAS No. 1938142-13-2)

sodium;3-bromo-4-fluorobenzoate

Cat. No.: B8819859
CAS No.: 1938142-13-2
M. Wt: 240.99 g/mol
InChI Key: CQZMOJCAVNCNEN-UHFFFAOYSA-M
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Description

Significance of Halogen Substitution (Bromine and Fluorine) in Aromatic Systems for Chemical Synthesis

The introduction of halogen atoms, particularly bromine and fluorine, into aromatic systems is a fundamental strategy in synthetic organic chemistry. numberanalytics.com Halogenation is a type of electrophilic aromatic substitution, a reaction characteristic of aromatic compounds. wikipedia.org While some aromatic compounds can react directly, many, including benzene (B151609) derivatives, require a Lewis acid catalyst to enhance the electrophilicity of the halogen. wikipedia.orglibretexts.org

Overview of Benzoate (B1203000) Derivatives as Versatile Synthetic Intermediates and Building Blocks

Benzoate derivatives, which are salts or esters of benzoic acid, are crucial intermediates in the synthesis of a multitude of organic compounds. wikipedia.org They are found in many natural products and are precursors for the industrial synthesis of various substances. wikipedia.org Their versatility stems from the reactivity of the carboxyl group and the aromatic ring. The carboxyl group can undergo esterification, amidation, and reduction, while the aromatic ring can be subjected to further substitution reactions. wikipedia.org

In pharmaceutical research, benzoate derivatives are integral to the development of new drugs. google.com They serve as foundational structures that can be modified to create compounds with specific therapeutic effects. ontosight.aigoogle.com Similarly, in the agrochemical industry, they are used to produce pesticides and herbicides. ontosight.ai The ability to synthesize a wide range of derivatives from a common benzoic acid core makes them invaluable tools for chemists.

Scope and Objectives of Academic Research on Sodium;3-bromo-4-fluorobenzoate and Related Molecular Architectures

Academic and industrial research on sodium 3-bromo-4-fluorobenzoate and its parent acid, 3-bromo-4-fluorobenzoic acid, is driven by their potential as key intermediates. chemimpex.cominnospk.com The unique substitution pattern of a bromine atom at the 3-position and a fluorine atom at the 4-position of the benzoate ring makes this compound a valuable precursor for creating complex molecules with specific functionalities. ontosight.ai

The primary objectives of research involving this compound include:

Exploring its synthetic utility: Investigating its participation in various chemical reactions to synthesize novel compounds, particularly for pharmaceutical and agrochemical applications. chemimpex.cominnospk.com

Understanding its chemical properties: Characterizing its physical and chemical attributes, such as its melting point, boiling point, and spectroscopic data, to facilitate its use in controlled chemical processes. innospk.comnih.gov

Developing new materials: Utilizing it as a building block in the synthesis of polymers and other advanced materials. ontosight.ai

The stability and reactivity balance of 3-bromo-4-fluorobenzoic acid, coupled with its high purity, make it an attractive starting material for achieving clean and efficient synthetic outcomes. innospk.com

Chemical and Physical Properties of Sodium 3-bromo-4-fluorobenzoate and its Parent Acid

PropertyValue (3-bromo-4-fluorobenzoic acid)Value (Sodium 3-bromo-4-fluorobenzoate)
CAS Number 1007-16-5 innospk.comscbt.com1938142-13-2 evitachem.com
Molecular Formula C7H4BrFO2 innospk.comscbt.comC7H3BrFNaO2 ontosight.ai
Molecular Weight 219.01 g/mol nih.govscbt.com241.00 g/mol
Appearance Off-white to white powder innospk.comWhite to off-white crystalline powder ontosight.ai
Melting Point 138-140 °C innospk.comsigmaaldrich.comNot available
Boiling Point 306.6 °C innospk.comNot available
Density 1.789 g/cm³ innospk.comNot available
Purity (HPLC) ≥99.0% innospk.comNot available

Spectroscopic Data of 3-Bromo-4-fluorobenzoic Acid

Spectroscopy Type Details
FT-IR Spectra obtained using KBr pellet and ATR-Neat techniques are available. nih.gov
FT-Raman Spectrum available from Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov

Direct Bromination Approaches

Direct bromination methods involve the introduction of a bromine atom onto a pre-existing fluorinated benzene ring. These approaches are often favored for their atom economy and potentially shorter synthetic routes.

The direct bromination of 4-fluorobenzoic acid presents a challenge in achieving the desired regioselectivity. The fluorine atom and the carboxylic acid group both influence the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. This combined influence directs the bromination to the position ortho to the fluorine and meta to the carboxylic acid, yielding the desired 3-bromo-4-fluorobenzoic acid.

A powerful method for the bromination of deactivated aromatic compounds like 4-fluorobenzoic acid involves the use of sodium bromate (B103136) or potassium bromate in the presence of a strong acid. researchgate.netacs.orgresearchgate.net This technique generates the active brominating species in situ. The addition of a strong acid to an aqueous solution or slurry of the substrate and the bromate salt leads to the decomposition of the bromate ions, producing the electrophilic bromine species required for the reaction. researchgate.netresearchgate.net This method has been shown to be particularly effective for the bromination of disubstituted benzenes such as 4-fluorobenzoic acid. researchgate.netacs.orgresearchgate.net

The successful synthesis of 3-bromo-4-fluorobenzoic acid via catalyzed bromination hinges on the careful optimization of reaction parameters. Key variables include temperature, reaction time, and the molar ratio of reactants. The bromination of 4-fluorobenzoic acid using sodium bromate demonstrates high regioselectivity, with the combined directing effects of the existing substituents favoring the formation of the 3-bromo isomer at over 97%. acs.org The reaction can be effectively carried out over a wide temperature range, typically between 50 and 80°C, with an average yield of 90%. acs.org

Table 1: Optimized Conditions for Bromination of 4-Fluorobenzoic Acid
ParameterOptimized Value/RangeObserved Outcome
Brominating AgentSodium Bromate (NaBrO₃) in strong acidEffective for deactivated aromatic rings researchgate.netacs.org
Temperature50-80°CWide effective range acs.org
Regioselectivity>97% for the 3-bromo isomerHigh selectivity due to directing groups acs.org
Average Yield90%Efficient conversion to product acs.org

An alternative to the direct bromination of 4-fluorobenzoic acid is to start with a more readily available fluorobenzene (B45895) derivative and introduce the necessary functional groups in a stepwise manner.

A notable multi-step synthesis for 3-bromo-4-fluorobenzoic acid begins with fluorobenzene. google.comgoogle.com This process involves a sequence of reactions, starting with a Friedel-Crafts acylation, followed by bromination, and finally, a haloform reaction to generate the carboxylic acid.

The key steps in this synthetic sequence are:

Acylation: Fluorobenzene is reacted with acetyl chloride in the presence of an acylation catalyst, such as aluminum chloride, to form 4-fluoroacetophenone. This reaction is typically conducted at temperatures ranging from 0 to 100°C. google.comgoogle.com

Bromination: The resulting 4-fluoroacetophenone is then brominated. The acetyl group is a meta-director, leading to the formation of 3-bromo-4-fluoroacetophenone. This step is generally carried out at temperatures between 50 and 150°C. google.comgoogle.com

Haloform Reaction: The 3-bromo-4-fluoroacetophenone is subsequently treated with a hypochlorite (B82951) solution (e.g., sodium hypochlorite) in a haloform reaction. This reaction converts the acetyl group into a carboxylic acid, yielding the final product, 3-bromo-4-fluorobenzoic acid. This transformation occurs at temperatures between 0 and 100°C. google.comgoogle.com

This multi-step approach allows for the controlled introduction of the functional groups, leading to a high yield of the desired product. An example of this process reports obtaining 190 g of 3-bromo-4-fluorobenzoic acid, which corresponds to an 87% yield, with a melting point of 132°C. google.com

Table 2: Multi-step Synthesis of 3-Bromo-4-fluorobenzoic Acid from Fluorobenzene
StepReactantsCatalyst/ReagentsTemperature RangeIntermediate/Product
AcylationFluorobenzene, Acetyl ChlorideAluminum Chloride0-100°C4-Fluoroacetophenone
Bromination4-Fluoroacetophenone, Bromine-50-150°C3-Bromo-4-fluoroacetophenone
Haloform Reaction3-Bromo-4-fluoroacetophenoneHypochlorite Solution0-100°C3-Bromo-4-fluorobenzoic Acid

Bromination of Fluorobenzene Derivatives

Functional Group Transformations and Derivatization Strategies

Beyond direct bromination, 3-bromo-4-fluorobenzoic acid can also be prepared through the transformation of other functional groups on the aromatic ring. These methods can be advantageous when the starting materials are more readily accessible or when specific substitution patterns are desired.

One such documented synthesis starts from 3-bromo-4-aminotoluene. google.com This process involves a series of functional group interconversions:

Diazotization: The amino group of 3-bromo-4-aminotoluene is converted into a diazonium salt in the presence of tetrafluoroboric acid. This forms 3-bromo-toluene-4-diazonium tetrafluoroborate (B81430).

Schiemann Reaction (Pyrolysis): The resulting diazonium salt is then subjected to pyrolysis, a thermal decomposition that replaces the diazonium group with a fluorine atom, yielding 3-bromo-4-fluorotoluene (B1266451).

Oxidation: Finally, the methyl group of 3-bromo-4-fluorotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412). This final step produces 3-bromo-4-fluorobenzoic acid.

Esterification of 3-Bromo-4-fluorobenzoic Acid (e.g., Methyl Ester Synthesis)

The conversion of 3-bromo-4-fluorobenzoic acid to its corresponding esters is a fundamental step for many synthetic applications, often to protect the carboxylic acid group or to create a more reactive intermediate. The synthesis of methyl 3-bromo-4-fluorobenzoate is a representative example.

One common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol, such as methanol, in the presence of a strong acid catalyst. A documented procedure involves boiling a mixture of 3-bromo-4-fluorobenzoic acid with methanol and a catalytic amount of sulfuric acid for an extended period, typically 18 hours, to achieve the desired methyl ester.

Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. For instance, dissolving 3-bromo-4-fluorobenzoic acid in methanol and slowly adding acetyl chloride at low temperatures leads to the formation of the methyl ester in high yield (90%) after stirring at room temperature. The acetyl chloride reacts with methanol to generate HCl in situ, which catalyzes the reaction. Another approach involves converting the acid to 4-fluoro-3-bromobenzoyl fluoride (B91410) and then reacting it with methanol in the presence of pyridine, which yields the methyl ester in 93% yield.

Table 1: Comparison of Esterification Methods for 3-Bromo-4-fluorobenzoic Acid
ReagentsConditionsYieldReference
Methanol, Sulfuric AcidBoil under reflux for 18 hoursNot specifiedPrepChem.com
Methanol, Acetyl ChlorideIce bath cooling, then 20 hours at room temperature90%ChemicalBook
4-fluoro-3-bromobenzoyl fluoride, Methanol, PyridineBoil under reflux for 2 hours93%PrepChem.com

Amidation and Nitrile Formation from 3-Bromo-4-fluorobenzoic Acid Halides

The synthesis of amides and nitriles from 3-bromo-4-fluorobenzoic acid provides access to different classes of compounds with unique reactivity. These transformations typically proceed via an acid halide intermediate, such as 3-bromo-4-fluorobenzoyl chloride.

A patented process describes the conversion of a 3-bromo-4-fluoro-benzoic acid halide into the corresponding primary amide, 3-bromo-4-fluoro-benzoic acid amide, by reaction with ammonia. google.com This amide is a stable, crystalline compound that can be isolated. Subsequently, the amide can be dehydrated to form 3-bromo-4-fluoro-benzonitrile. google.com This two-step sequence provides an efficient route from the carboxylic acid to the nitrile, which is a versatile intermediate for creating other functional groups. google.com

Synthesis of Hydrazide Derivatives (e.g., 3-Bromo-4-fluorobenzohydrazide)

Hydrazide derivatives are important precursors for the synthesis of various heterocyclic compounds, such as oxadiazoles (B1248032) and pyrazoles. The standard method for preparing a carbohydrazide is through the reaction of an ester with hydrazine (B178648) hydrate (B1144303).

To synthesize 3-bromo-4-fluorobenzohydrazide (B1527135), the corresponding methyl or ethyl ester of 3-bromo-4-fluorobenzoic acid is treated with hydrazine hydrate, typically in an alcohol solvent like ethanol. globalscientificjournal.comresearchgate.net The reaction mixture is heated under reflux for several hours. nih.gov As the reaction proceeds, the hydrazide product, being less soluble in the alcohol solvent than the starting ester, often precipitates from the solution as a solid, which can then be isolated by filtration. This method is widely applicable and generally provides high yields of the desired hydrazide. researchgate.netnih.gov

Palladium-Catalyzed Carbonylation for Carboxylate Derivative Formation

Palladium-catalyzed carbonylation reactions represent a powerful tool in modern organic synthesis for introducing a carbonyl group into a molecule. This methodology can be employed to form carboxylate derivatives from aryl halides. In the context of 3-bromo-4-fluorobenzoate, this reaction could be used to synthesize the carboxylate functionality onto a pre-existing di-halogenated aromatic ring.

The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst. This is followed by the insertion of a molecule of carbon monoxide (CO) into the aryl-palladium bond to form an acyl-palladium complex. This reactive intermediate can then be trapped by a nucleophile. If the nucleophile is an alcohol, an ester is formed; if it is water, a carboxylic acid is produced. These reactions are highly efficient and have become a cornerstone for constructing carbonyl-containing compounds from readily available starting materials.

Protection and Deprotection Strategies for Carboxylate Groups

In multi-step syntheses, it is often necessary to temporarily block the reactivity of a carboxylic acid group to prevent it from interfering with reactions occurring at other sites on the molecule. This process is known as protection. The most common protecting groups for carboxylic acids are esters, such as methyl, ethyl, or benzyl esters. nih.gov

These groups are effective because they remove the acidic proton and reduce the electrophilicity of the carbonyl carbon. The choice of ester depends on the specific conditions required for subsequent reaction steps. For example, methyl and ethyl esters are stable under a wide range of conditions but are typically removed by acid- or base-catalyzed hydrolysis. Benzyl esters are also common and offer the advantage of being removable under neutral conditions through catalytic hydrogenolysis, which can be useful for substrates sensitive to acidic or basic conditions.

Deprotection is the process of removing the protecting group to regenerate the original carboxylic acid. As mentioned, this is most commonly achieved by hydrolysis. The rate of hydrolysis can be influenced by steric and electronic factors, allowing for selective deprotection if multiple protected carboxyl groups are present in a molecule.

Table 2: Common Protecting Groups for Carboxylic Acids
Protecting GroupFormation Reagent(s)Common Deprotection Condition(s)
Methyl EsterMethanol, Acid Catalyst (e.g., H₂SO₄)Aqueous Acid or Base (e.g., HCl or NaOH), Heat
Ethyl EsterEthanol, Acid CatalystAqueous Acid or Base, Heat
Benzyl EsterBenzyl Alcohol, Acid CatalystCatalytic Hydrogenolysis (H₂, Pd/C)
t-Butyl EsterIsobutylene, Acid CatalystMild Acid (e.g., Trifluoroacetic Acid)

Green Chemistry Principles in the Synthesis of Halogenated Benzoates

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer reagents, minimizing waste, and improving energy efficiency. In the synthesis of halogenated compounds like 3-bromo-4-fluorobenzoates, a key area for improvement is the bromination step itself.

Development of Environmentally Benign Bromination Reagents (e.g., Sodium Bromate)

Traditionally, aromatic bromination is carried out using molecular bromine (Br₂), which is a hazardous, corrosive, and volatile liquid that requires extreme care in handling and transport. guidechem.com In an effort to develop safer and more environmentally friendly alternatives, researchers have focused on in situ generation of brominating agents.

One such approach utilizes sodium bromate (NaBrO₃) in combination with a bromide source, such as sodium bromide (NaBr). globalscientificjournal.com In an aqueous acidic medium, these salts react to generate the active brominating species, hypobromous acid (HOBr). globalscientificjournal.com This method avoids the direct use of liquid bromine and produces only aqueous salt solutions as byproducts, which are significantly more benign. guidechem.com

An exploration into the synthesis of this compound, a compound of interest in pharmaceutical development and organic synthesis, reveals a landscape of evolving chemical methodologies. While traditional synthetic routes provide a foundation, contemporary research focuses on novel and advanced pathways to enhance efficiency, yield, and specificity. This article delves into these unconventional synthetic strategies for preparing the parent compound, 3-bromo-4-fluorobenzoic acid, and its analogs.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1938142-13-2

Molecular Formula

C7H3BrFNaO2

Molecular Weight

240.99 g/mol

IUPAC Name

sodium;3-bromo-4-fluorobenzoate

InChI

InChI=1S/C7H4BrFO2.Na/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3H,(H,10,11);/q;+1/p-1

InChI Key

CQZMOJCAVNCNEN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(=O)[O-])Br)F.[Na+]

Origin of Product

United States

Reactivity and Reaction Mechanisms of 3 Bromo 4 Fluorobenzoate Architectures

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The 3-bromo-4-fluorobenzoate scaffold is particularly amenable to such transformations, primarily through reactions involving the carbon-bromine bond.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. youtube.com In the context of benzoate (B1203000) substrates, such as 3-bromo-4-fluorobenzoate, the carbon-bromine bond is the primary site for oxidative addition to a low-valent palladium(0) species, initiating the catalytic cycle. youtube.comnih.gov This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F and C-C bonds of the carboxylate group.

The general mechanism for a Suzuki-Miyaura coupling, a prominent type of palladium-catalyzed cross-coupling, involves three key steps: youtube.commdpi.com

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the 3-bromo-4-fluorobenzoate derivative to form a Pd(II) intermediate. youtube.commdpi.com

Transmetalation: The organoboron compound (e.g., a boronic acid) transfers its organic group to the palladium center, typically facilitated by a base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.commdpi.com

The choice of phosphine (B1218219) ligands is crucial in these reactions, as they can influence the reactivity and selectivity of the palladium catalyst. For instance, less-hindered phosphines like triphenylphosphine (B44618) can favor the activation of C(sp2)-Br bonds. nih.gov The reaction conditions, including the choice of base and solvent, also play a significant role in the efficiency of the coupling process.

Table 1: Key Steps in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

StepDescription
Oxidative Addition Insertion of Pd(0) into the C-Br bond of the aryl halide.
Transmetalation Transfer of the organic group from the organoboron reagent to the Pd(II) center.
Reductive Elimination Formation of the new C-C bond and regeneration of the Pd(0) catalyst.

Decarboxylative cross-coupling reactions offer an alternative strategy for C-C bond formation, utilizing carboxylic acids as readily available coupling partners. acs.org These reactions often employ bimetallic catalyst systems, such as palladium and copper or silver, to facilitate both decarboxylation and cross-coupling. acs.org The general mechanism involves the activation of the aryl halide by the palladium catalyst and a separate, metal-mediated decarboxylation of the benzoate. acs.org

In a typical Pd/Cu or Pd/Ag catalyzed decarboxylative coupling, the process is thought to proceed as follows: acs.org

The aryl halide undergoes oxidative addition to the Pd(0) catalyst.

Concurrently, the copper or silver salt reacts with the carboxylate to form a metal carboxylate, which then undergoes decarboxylation to generate an organometallic species.

This organometallic species then undergoes transmetalation with the Pd(II)-aryl complex.

Subsequent reductive elimination yields the biaryl product and regenerates the Pd(0) catalyst.

Mechanistic studies, including kinetic analyses and DFT calculations, have been instrumental in elucidating the intricate steps of these reactions. For example, in some gold-catalyzed decarboxylative cross-couplings, the turnover-limiting step has been identified as the oxidative addition to form a high-valent Au(III) aryl complex. nsf.gov It has also been shown that silver-mediated decarboxylation can occur, followed by a transmetalation step to the primary catalyst. nsf.gov These investigations highlight the complex interplay between the different metal centers and the reaction intermediates.

Recent advancements have also explored the use of metallaphotoredox catalysis, combining photoredox catalysts with transition metals like iron and nickel, to enable decarboxylative arylations. nih.gov These systems can proceed through distinct mechanistic pathways, such as a Ni(I)/Ni(III) cycle, offering complementary reactivity to traditional methods. nih.govnih.gov

In molecules with multiple halogen substituents, such as dihalogenated benzoates, regioselectivity becomes a critical aspect of cross-coupling reactions. The Ullmann coupling, a copper-catalyzed reaction, has been historically used for the formation of biaryl compounds. The regioselectivity in these reactions is often dictated by the relative reactivity of the carbon-halogen bonds. Generally, the order of reactivity is C-I > C-Br > C-Cl > C-F. Therefore, in a molecule like 3-bromo-4-fluorobenzoate, the C-Br bond would be expected to react preferentially over the C-F bond in an Ullmann-type coupling.

Modern palladium-catalyzed cross-coupling reactions also exhibit high regioselectivity. The preferential oxidative addition of palladium to the C-Br bond over the C-F bond ensures that coupling occurs selectively at the 3-position of the 3-bromo-4-fluorobenzoate ring. This high selectivity is a key advantage of palladium catalysis in the synthesis of complex molecules from polyhalogenated precursors.

Stereoselectivity is also a crucial consideration, particularly when coupling prochiral or chiral substrates. For instance, palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl (B3062369) trifluoroborates with aryl bromides has been shown to proceed with retention of stereochemistry, allowing for the synthesis of enantiomerically enriched products. nih.gov

Enzymatic Transformations

The enzymatic transformation of halogenated aromatic compounds is a field of growing interest, particularly for bioremediation and green chemistry applications. Enzymes such as dehalogenases can catalyze the cleavage of carbon-halogen bonds under mild conditions.

Certain microorganisms have evolved enzymes capable of cleaving the highly stable carbon-fluorine bond. researchgate.netresearchgate.net 4-Fluorobenzoate (B1226621) dehalogenase is one such enzyme that can catalyze the hydrolytic defluorination of 4-fluorobenzoate to produce 4-hydroxybenzoate. researchgate.netmdpi.com This process is of significant interest for the detoxification of fluorinated environmental pollutants. researchgate.net

The degradation of 4-fluorobenzoate can also be initiated by Rieske dioxygenases, which are non-heme iron-dependent enzymes. nih.gov These enzymes can catalyze the dihydroxylation of the aromatic ring, which can be a prelude to C-F bond cleavage. nih.govrsc.org The efficiency of these enzymatic defluorination processes can be influenced by environmental factors such as pH and temperature. researchgate.net

The cleavage of the C-F bond, which is the strongest single bond in organic chemistry, presents a significant energetic barrier that enzymes must overcome. rsc.org Fluoroacetate (B1212596) dehalogenases, for example, utilize a catalytic triad (B1167595) of amino acids (typically Asp-His-Asp) to facilitate the hydrolytic cleavage of the C-F bond. nih.gov The mechanism involves a nucleophilic attack by an aspartate residue on the carbon atom bearing the fluorine, leading to the formation of an ester intermediate and the release of a fluoride (B91410) ion. researchgate.netnih.gov This intermediate is then hydrolyzed by a water molecule activated by a histidine residue. nih.gov

The substrate specificity of dehalogenases is a key determinant of their utility. researchgate.netresearchgate.net While some dehalogenases are highly specific for a particular substrate, others exhibit broader specificity. mdpi.com For example, some fluoroacetate dehalogenases have been shown to have activity towards other short-chain haloacids. bangor.ac.uk The substrate specificity is determined by the architecture of the enzyme's active site, including the size and shape of the binding pocket and the nature of the amino acid residues that interact with the substrate. mdpi.comresearchgate.net For instance, the presence of a halide pocket with specific hydrogen bonding interactions is crucial for stabilizing the departing fluoride ion and contributes to the enzyme's selectivity for fluorinated substrates. mdpi.com Recent studies have identified dehalogenases from Delftia acidovorans that can defluorinate both mono- and difluoroacetate, expanding the known scope of enzymatic C-F bond cleavage. nih.gov

Table 2: Comparison of Dehalogenase Properties

Enzyme FamilyTypical Catalytic ResiduesKey Mechanistic FeatureSubstrate Preference
Fluoroacetate Dehalogenase Asp-His-Asp triadNucleophilic attack by AspartateFluoroacetate and other short-chain haloacids
4-Chlorobenzoyl-CoA Dehalogenase AspartateFormation of an arylated enzyme intermediate4-Chlorobenzoyl-CoA
Haloalkane Dehalogenase Asp-His-Asp/Glu triadSN2 nucleophilic substitutionHalogenated alkanes

Photochemical Reactions and Catalysis

The unique electronic properties of halogenated benzoates, such as sodium 3-bromo-4-fluorobenzoate, make them interesting candidates for study in photochemical reactions. Their derivatives, particularly esters like methyl 4-fluorobenzoate, have shown significant promise as photosensitizers, enabling challenging chemical transformations powered by light.

Photosensitization Properties of Benzoate Derivatives (e.g., Methyl 4-Fluorobenzoate)

Benzoate derivatives have emerged as a novel class of photosensitizers, molecules that can absorb light and transfer the energy to another molecule, thereby initiating a chemical reaction. rsc.orgresearchgate.net While aryl ketones have traditionally been the focus for photosensitization, recent studies have highlighted the effectiveness of simpler benzoate esters. rsc.org

Methyl 4-fluorobenzoate, for instance, has been identified as an efficient photosensitizing catalyst. rsc.org The success of photosensitizers often depends on their triplet state energies and their ability to undergo intersystem crossing from an excited singlet state to a longer-lived triplet state. nih.gov This triplet state can then interact with other molecules. In the context of fluorination reactions, the photosensitizer's triplet energy must be well-matched with the energy acceptor, such as the fluorinating agent Selectfluor. rsc.org

Luminescence studies are crucial for characterizing these properties. For example, upon excitation, a solution of methyl 4-fluorobenzoate shows no significant photodecomposition on its own. However, when mixed with a reagent like Selectfluor, a noticeable decrease in the fluorescence intensity of the mixture is observed, indicating an interaction between the excited photosensitizer and the reagent. rsc.org This quenching of fluorescence suggests an energy transfer process, which is fundamental to its role as a photosensitizer. rsc.orgnih.gov

The key photophysical properties of a photosensitizer are summarized in the table below.

PropertyDescriptionRelevance to Photosensitization
Absorption Spectrum The range of light wavelengths the molecule absorbs.Determines the required wavelength of light to initiate the photochemical process.
Singlet State Energy (E_S) The energy of the molecule in its initial excited state after absorbing light.A higher energy state that is typically short-lived.
Triplet State Energy (E_T) The energy of the molecule after intersystem crossing to a longer-lived excited state.This is the key state for energy transfer to other molecules in many photosensitized reactions.
Fluorescence Quantum Yield (Φ_f) The fraction of excited molecules that return to the ground state by emitting a photon (fluorescence).A lower fluorescence quantum yield can indicate that other processes, like intersystem crossing to the triplet state, are more efficient.
Intersystem Crossing Quantum Yield (Φ_T) The fraction of excited singlet-state molecules that convert to the triplet state.A high triplet quantum yield is desirable for an effective photosensitizer. nih.gov
Triplet Lifetime (τ_T) The average time the molecule spends in the excited triplet state.A longer lifetime increases the probability of energy transfer to a substrate. nih.gov

Application as Photosensitizing Catalysts and Auxiliaries in C(sp³)–H Fluorinations

A significant application of benzoate-derived photosensitizers is in the direct fluorination of unactivated C(sp³)–H bonds, a highly sought-after transformation in medicinal and agrochemical chemistry. rsc.orgresearchgate.netnih.govbris.ac.uk These reactions typically use a fluorinating agent like Selectfluor, which is activated by the photosensitizer upon irradiation with visible light. rsc.orgresearchgate.net

Benzoates exhibit remarkable versatility, functioning in two distinct modes:

Photosensitizing Catalyst (PSCat): For simpler substrates, a benzoate derivative like methyl 4-fluorobenzoate can be used in catalytic amounts to promote the fluorination reaction. rsc.orgresearchgate.net

This auxiliary approach offers several advantages over traditional catalytic methods:

Increased Efficiency: It leads to higher yields in shorter reaction times and can be performed on a larger scale. rsc.orgresearchgate.net

Enhanced Substrate Scope: It enables the fluorination of complex substrates that are unreactive under catalytic conditions. rsc.orgresearchgate.net

Improved Reproducibility: The reactions show greater kinetic reproducibility. rsc.orgresearchgate.net

Air Tolerance: The reactions are less sensitive to air, which is a significant practical advantage. rsc.orgresearchgate.net

The table below compares the catalytic and auxiliary approaches.

FeaturePhotosensitizing Catalyst (PSCat)Photosensitizing Auxiliary (PSAux)
Mode of Action Intermolecular energy transferIntramolecular energy transfer
Substrate Type Simple, less functionalized moleculesComplex molecules with alcohol/amine groups
Key Advantage No need to modify the substrateEnables fluorination of challenging substrates, directs regioselectivity
Example Photosensitizer Methyl 4-fluorobenzoate4-Fluorobenzoyl group

Mechanistic Studies of Photochemical Reaction Pathways and Auxiliary Effects

Understanding the mechanism of these photochemical reactions is essential for their optimization and broader application. nih.gov Mechanistic studies often involve a combination of experimental techniques, such as luminescence spectroscopy and kinetic analysis, as well as computational modeling. researchgate.netnih.gov

The general mechanism for photosensitized C–H fluorination is believed to proceed via an energy transfer from the excited triplet state of the photosensitizer to the fluorinating agent, Selectfluor. rsc.orgbeilstein-journals.org This generates a powerful hydrogen atom transfer (HAT) agent, the quinuclidinium radical cation, which can abstract a hydrogen atom from a C(sp³)–H bond on the substrate. The resulting carbon-centered radical then reacts with the fluorine source to form the C-F bond. rsc.org

Catalytic Pathway (with Methyl 4-Fluorobenzoate - MFB):

Excitation: MFB absorbs a photon (hν) and is promoted to its excited singlet state (¹MFB*).

Intersystem Crossing (ISC): ¹MFB* undergoes ISC to form the more stable, longer-lived triplet state (³MFB*).

Energy Transfer (EnT): ³MFB* transfers its energy to Selectfluor (SF), regenerating the ground state MFB and forming the excited triplet state of Selectfluor (³SF*).

Hydrogen Atom Transfer (HAT): ³SF* abstracts a hydrogen atom from the substrate (R-H), generating a substrate radical (R•) and the protonated Selectfluor radical.

Fluorination: The substrate radical (R•) reacts with another molecule of Selectfluor to yield the fluorinated product (R-F).

When a benzoyl group is used as an auxiliary, mechanistic observations suggest a more intimate interaction between the auxiliary and Selectfluor, potentially involving the formation of an "assembly" before or after photoexcitation. researchgate.net This proximity effect can explain the enhanced efficiency and the ability to direct the fluorination to a specific site on the molecule. rsc.org The auxiliary essentially holds the fluorinating agent close to the target C-H bond, facilitating a more controlled and selective reaction.

Other Significant Organic Transformations

The reactivity of the 3-bromo-4-fluorobenzoate scaffold is not limited to photochemical applications. The carboxylic acid functional group and the halogen substituents on the aromatic ring allow for a range of other important organic transformations.

Cyclization and Heterocycle Formation (e.g., Oxadiazole and Thiadiazole Derivatives)

The 3-bromo-4-fluorobenzoic acid moiety can serve as a valuable starting material for the synthesis of five-membered heterocyclic compounds like oxadiazoles (B1248032) and thiadiazoles. nih.govumn.edu These scaffolds are prevalent in medicinal chemistry and materials science. nih.govumn.edu

A common synthetic route to 1,3,4-oxadiazoles and 1,3,4-thiadiazoles begins with the conversion of the carboxylic acid to an acid hydrazide. researchgate.netresearchgate.netnih.gov This key intermediate can then be cyclized using different reagents to form the desired heterocycle.

A plausible synthetic pathway:

Esterification: 3-Bromo-4-fluorobenzoic acid is first converted to its corresponding ester, for example, ethyl 3-bromo-4-fluorobenzoate.

Hydrazinolysis: The ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄) to form 3-bromo-4-fluorobenzohydrazide (B1527135). researchgate.net

Heterocycle Formation:

For 1,3,4-Oxadiazoles: The acid hydrazide can be cyclized by reacting it with various reagents. For instance, reaction with carbon disulfide (CS₂) in the presence of a base, followed by oxidative cyclization (e.g., with mercuric oxide), can yield a 5-substituted-1,3,4-oxadiazole-2-thiol, which can be further modified. researchgate.netnih.gov

For 1,3,4-Thiadiazoles: The acid hydrazide is first converted to a thiosemicarbazide (B42300) by reacting it with a thiocyanate (B1210189) salt. researchgate.net Subsequent cyclization of the thiosemicarbazide in an acidic medium yields the corresponding 1,3,4-thiadiazole (B1197879) derivative. researchgate.net

The formation of these heterocycles from a benzoate precursor is summarized below.

PrecursorReagentsHeterocyclic Product
Acid HydrazideCarbon Disulfide, Base, Oxidizing Agent1,3,4-Oxadiazole
Acid HydrazideAmmonium Thiocyanate, Acid1,3,4-Thiadiazole

Hydrolysis and Ester Cleavage Reaction Kinetics

The hydrolysis of esters is a fundamental organic reaction. libretexts.org For an ester derived from 3-bromo-4-fluorobenzoic acid, such as ethyl 3-bromo-4-fluorobenzoate, hydrolysis involves the cleavage of the ester bond to yield the parent carboxylic acid and the corresponding alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. libretexts.org

Base-Catalyzed Hydrolysis (Saponification):

When sodium 3-bromo-4-fluorobenzoate is formed from its corresponding ester (e.g., ethyl 3-bromo-4-fluorobenzoate), the reaction is carried out under basic conditions (e.g., with sodium hydroxide). This process is known as saponification and is effectively irreversible. libretexts.orgyoutube.com

The mechanism proceeds as follows:

Nucleophilic Attack: The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (⁻OR) as the leaving group.

Acid-Base Reaction: The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion, forming the sodium carboxylate salt (sodium 3-bromo-4-fluorobenzoate) and the alcohol. youtube.com

The kinetics of this hydrolysis reaction are influenced by the substituents on the benzene (B151609) ring. Both the bromine and fluorine atoms are electron-withdrawing groups. Their presence makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion. Consequently, one would predict that the rate of hydrolysis for ethyl 3-bromo-4-fluorobenzoate would be faster than that of an unsubstituted ethyl benzoate. The study of reaction kinetics often involves monitoring the disappearance of the ester or the appearance of the product over time at different temperatures to determine the rate constant and activation energy of the reaction. youtube.comrsc.org

Oxidative Reactions Involving Fluoro-bromobenzoate Precursors

The synthesis of the 3-bromo-4-fluorobenzoate structure often involves the oxidation of a suitable precursor. These oxidative steps are critical in establishing the final carboxylic acid functionality. Research and patent literature describe several effective methods, primarily involving the oxidation of an alkyl group or the oxidative cleavage of a ketone.

One established route involves the oxidation of 3-bromo-4-fluorotoluene (B1266451). google.com In this method, the methyl group of the toluene (B28343) derivative is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). This classical transformation is a powerful method for converting alkylbenzene precursors into their corresponding benzoic acids.

Another significant industrial process involves a haloform-type reaction. In this synthesis, fluorobenzene (B45895) undergoes a Friedel-Crafts acylation followed by bromination to produce a 3-bromo-4-fluoro-acetophenone intermediate. This ketone precursor is then subjected to an oxidative cleavage reaction using a hypochlorite (B82951) solution (e.g., sodium hypochlorite) to yield the final 3-bromo-4-fluorobenzoic acid. google.comgoogle.com This step is an efficient method for converting an acetyl group into a carboxyl group.

The table below summarizes key oxidative reactions utilized in the synthesis of 3-bromo-4-fluorobenzoic acid, the precursor to sodium;3-bromo-4-fluorobenzoate.

PrecursorOxidizing AgentProductReference
3-Bromo-4-fluorotoluenePotassium Permanganate (KMnO₄)3-Bromo-4-fluorobenzoic acid google.com
3'-Bromo-4'-fluoroacetophenoneSodium Hypochlorite (NaOCl) solution3-Bromo-4-fluorobenzoic acid google.comgoogle.com

Mechanistic Investigations of Bromine Migration and Rearrangement Reactions

Halogenated aromatic compounds, including 3-bromo-4-fluorobenzoate architectures, can undergo fascinating rearrangement reactions, most notably the "halogen dance" (HD). rsc.org This reaction involves the base-catalyzed intramolecular or intermolecular migration of a halogen atom from one position on an aromatic ring to another. rsc.orgwhiterose.ac.uk For a bromo-aromatic compound, this phenomenon is a form of bromine migration.

The driving force for the halogen dance is the formation of a more thermodynamically stable aryl anion intermediate. The reaction is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or a lithium amide, which deprotonates the aromatic ring at a position of high kinetic acidity. ias.ac.in

Mechanistic studies, often supported by Density Functional Theory (DFT) computations, have been crucial in elucidating the pathway of this complex rearrangement. whiterose.ac.ukias.ac.inresearchgate.net The currently accepted mechanism for the halogen dance on bromo-aromatic substrates involves several key steps:

Deprotonation: A strong base abstracts a proton from the aromatic ring, creating a highly reactive aryl anion. The position of deprotonation is influenced by the directing effects of the existing substituents.

Halogen Migration: The aryl anion can then undergo a rearrangement. One proposed mechanism involves a bromo-bridged transition state where the bromine atom is simultaneously associated with two carbon centers. ias.ac.inresearchgate.netbeilstein-archives.org Another plausible pathway involves an intermolecular process, where the aryl anion attacks the bromine atom of another substrate molecule in an SN2-type displacement, leading to a halogen-lithium exchange. whiterose.ac.uk

Protonation: The rearranged aryl anion is then quenched by a proton source (often the solvent or a deliberate quenching agent) to give the isomerized product.

The table below outlines the general mechanistic steps of a base-catalyzed halogen dance reaction.

StepDescriptionKey Intermediates/StatesReference
1. InitiationDeprotonation of the aromatic ring by a strong base.Aryl anion ias.ac.in
2. MigrationRearrangement of the halogen via an intermolecular or intramolecular pathway.Bromo-bridged transition state or SN2-type transition state whiterose.ac.ukias.ac.inresearchgate.net
3. TerminationProtonation of the newly formed, more stable aryl anion.Isomerized product ias.ac.in

While no specific studies focusing exclusively on the halogen dance of this compound were found, the principles derived from studies on other bromobenzenes and bromothiophenes are applicable. ias.ac.inresearchgate.net The presence of the electron-withdrawing carboxylate and fluorine groups would significantly influence the acidity of the ring protons and the stability of the potential aryl anion intermediates, thereby dictating the feasibility and outcome of any potential bromine migration. libretexts.org Such rearrangements are a powerful, if sometimes overlooked, tool for accessing substituted aromatic isomers that may be difficult to synthesize through other methods. rsc.org

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The transition from a carboxylic acid to its sodium salt induces significant and predictable changes in the IR spectrum, primarily within the carboxyl group's vibrational modes.

For the parent compound, 3-bromo-4-fluorobenzoic acid, the spectrum is characterized by a very broad O-H stretching vibration from the carboxylic acid group, typically appearing in the 2500–3300 cm⁻¹ region. pressbooks.pub Additionally, a sharp and strong absorption band corresponding to the carbonyl (C=O) stretch is expected between 1710 and 1760 cm⁻¹. pressbooks.pub

Upon formation of sodium 3-bromo-4-fluorobenzoate, these characteristic acid peaks disappear. The deprotonation of the carboxyl group to a carboxylate anion (COO⁻) results in the emergence of two new, prominent bands:

Asymmetric Carboxylate Stretch (νₐs(COO⁻)): This is a strong band that typically appears in the range of 1533–1566 cm⁻¹ for substituted sodium benzoates. cdnsciencepub.com

Symmetric Carboxylate Stretch (νₛ(COO⁻)): This strong band is found at a lower frequency, generally between 1377–1406 cm⁻¹. cdnsciencepub.comaidic.it

The delocalization of the negative charge across the two oxygen atoms in the carboxylate group gives these two absorptions their characteristic positions, which are distinct from the localized C=O double bond in the parent acid. oregonstate.edu Other bands, such as those for C-H, C-F, and C-Br stretches, remain largely unaffected, making IR spectroscopy an excellent method for confirming the conversion of the acid to its salt.

Table 1: Key IR Vibrational Frequencies for Sodium 3-bromo-4-fluorobenzoate (Inferred)

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch>3000Medium-WeakCharacteristic of hydrogens on an aromatic ring.
Asymmetric Carboxylate Stretch (νₐs(COO⁻))~1530–1570StrongReplaces the C=O stretch of the parent acid. cdnsciencepub.com
Symmetric Carboxylate Stretch (νₛ(COO⁻))~1370–1410StrongReplaces the O-H bend of the parent acid. cdnsciencepub.comaidic.it
C-F Stretch~1200–1280StrongTypical range for aryl-fluorine bonds.
C-Br Stretch~550–690Medium-StrongTypical range for aryl-bromine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of protons and carbons within a molecule.

Proton (¹H) NMR Spectroscopic Analysis for Structural Confirmation

In the ¹H NMR spectrum of the parent 3-bromo-4-fluorobenzoic acid, a highly deshielded signal for the acidic proton of the carboxyl group is observed far downfield, typically above 10 ppm, often as a broad singlet. ntu.edu.sgorgchemboulder.com For sodium 3-bromo-4-fluorobenzoate, this acidic proton is absent, and therefore, its corresponding signal will not appear in the spectrum. This disappearance is a key indicator of salt formation. ntu.edu.sg

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a map of the carbon skeleton. In the parent acid, the carboxyl carbon typically resonates in the 165–185 ppm range. pressbooks.pub Upon deprotonation to the sodium salt, this carbon's chemical shift may experience a slight upfield or downfield shift, but it will remain in a similar region. princeton.edu

The spectrum will also display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the electronegative fluorine and bromine atoms, as well as the carbon attached to the carboxylate group, will have their chemical shifts significantly influenced. The C-F coupling will be observable as doublets for the carbons ortho and meta to the fluorine atom, providing further structural confirmation.

Table 2: Predicted ¹H and ¹³C NMR Data for Sodium 3-bromo-4-fluorobenzoate

NucleusPositionExpected Chemical Shift (ppm)Notes
¹HAromatic Protons (H-2, H-5, H-6)~7.5 - 8.5Complex splitting due to H-H and H-F coupling. The acidic proton signal (>10 ppm) is absent.
¹³CCarboxylate Carbon (COO⁻)~165 - 180Chemical shift influenced by ionization. princeton.edu
¹³CAromatic Carbons (C1-C6)~115 - 140Six distinct signals expected. C-F coupling will cause splitting for C-3, C-4, and C-5.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental formula of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis of sodium 3-bromo-4-fluorobenzoate can be performed in either positive or negative ion mode.

In negative ion mode (ESI-), the spectrum would be dominated by the benzoate (B1203000) anion [C₇H₃BrFO₂]⁻. This is the same anion that would be observed for the parent acid, 3-bromo-4-fluorobenzoic acid. acgpubs.org HRMS would provide a highly accurate mass measurement of this anion, allowing for unambiguous confirmation of its elemental composition.

In positive ion mode (ESI+), the molecule could be observed as a sodiated adduct, [M+Na]⁺, which would correspond to the ion [C₇H₃BrFO₂Na + Na]⁺. Fragmentation of these precursor ions in tandem mass spectrometry (MS/MS) would yield structural information based on the neutral losses of fragments like CO₂ or the halogen atoms. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

Single crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the target compound. cam.ac.uk The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined with high precision.

While specific crystallographic data for sodium;3-bromo-4-fluorobenzoate is not publicly available, the analysis of related halogenated benzoate salts and their coordination complexes provides a strong framework for understanding its likely structural features. For instance, studies on other bromo-substituted aromatic compounds and benzoate salts reveal key details about how the sodium cation, the carboxylate group, and the halogenated benzene (B151609) ring arrange themselves in the crystal lattice. nih.govresearchgate.net In such structures, the sodium ion typically coordinates to the oxygen atoms of the carboxylate group, and potentially to water molecules if the crystal is a hydrate (B1144303). The analysis of proton-transfer derivatives of 5-bromocytosine, for example, demonstrates the formation of extensive intermolecular hydrogen bonds in the solid state, a feature also expected in this compound. nih.gov

The presence of both bromine and fluorine atoms on the benzene ring introduces the possibility of halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species. nih.gov The study of similar structures is therefore vital for predicting the crystal packing and properties of this compound.

Table 1: Representative Crystallographic Data for a Related Halogenated Compound This table is illustrative and based on data for similar compounds, as specific data for this compound is not available.

ParameterValue
Empirical FormulaC₇H₄BrFO₂
Formula Weight219.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4

The way molecules are arranged in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound, these interactions are expected to include ionic bonds, hydrogen bonds, and potentially halogen bonds.

Ionic Interactions: The primary interaction will be the ionic bond between the sodium cation (Na⁺) and the carboxylate anion (R-COO⁻). These electrostatic forces are strong and are a major driving force in the formation of the crystal lattice.

Halogen Bonding: The bromine atom in the 3-position can participate in halogen bonding (C-Br···O or C-Br···F), where it interacts with an electron-rich atom on an adjacent molecule. nih.govrsc.org The strength of this interaction depends on the electronegativity and polarizability of the halogen atom. nih.gov These interactions, though weaker than hydrogen bonds, can be highly directional and play a crucial role in determining the final crystal architecture. rsc.org The fluorine atom is less likely to participate in significant halogen bonding. nih.gov

The interplay of these various interactions dictates the final three-dimensional arrangement of the molecules, which in turn influences the material's physical properties such as melting point, solubility, and stability.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for several key purposes in synthetic chemistry. researchgate.net It is particularly valuable for monitoring the progress of a chemical reaction and for assessing the purity of the isolated product. thieme.deyoutube.com

The synthesis of this compound would typically involve the neutralization of 3-bromo-4-fluorobenzoic acid with a sodium base. TLC can be used to monitor the disappearance of the starting acid. In a typical TLC setup, a small spot of the reaction mixture is applied to a baseline on a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then placed in a sealed chamber with a suitable mobile phase (a solvent or mixture of solvents). The mobile phase moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.

The less polar a compound, the faster it moves up the plate, resulting in a higher Retention Factor (Rƒ) value. The Rƒ is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front)

By comparing the Rƒ value of a spot in the reaction mixture to that of the pure starting material, one can determine if the reactant has been consumed. The appearance of a new spot, corresponding to the product, indicates the progress of the reaction. For the conversion of 3-bromo-4-fluorobenzoic acid to its sodium salt, the salt, being ionic and highly polar, would be expected to remain at the baseline (Rƒ ≈ 0) on a standard silica gel plate with a moderately polar eluent, while the starting acid would move up the plate to a certain Rƒ value.

Table 2: Illustrative TLC Data for Monitoring the Synthesis of this compound This table is for illustrative purposes.

LaneSampleRƒ ValueObservation
13-Bromo-4-fluorobenzoic Acid (Starting Material)0.45Single spot corresponding to the starting acid.
2Reaction Mixture (t = 10 min)0.45 and 0.0Two spots observed: one for the starting material and one for the product at the baseline.
3Reaction Mixture (t = 60 min)0.0A single spot at the baseline, indicating complete consumption of the starting material.
4This compound (Pure Product)0.0A single spot at the baseline, confirming the identity of the product spot.

After the reaction is complete and the product is isolated, TLC is again used to assess its purity. A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure and properties of molecules. sumitomo-chem.co.jp

DFT calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. This allows for the determination of activation energy barriers (ΔG*), which are crucial for understanding reaction kinetics. sumitomo-chem.co.jp

While no specific DFT studies on the reaction mechanisms of sodium;3-bromo-4-fluorobenzoate were identified in the reviewed literature, this methodology could be applied to investigate various transformations. For example, DFT could elucidate the mechanism of nucleophilic aromatic substitution, a characteristic reaction for halogenated benzene (B151609) derivatives. It could also model reactions involving the carboxylate group, such as esterification or amide bond formation, by calculating the transition states and intermediates involved.

Table 1: Illustrative Data for a Hypothetical Reaction Profile This table illustrates the type of data that would be generated from a DFT study on a reaction mechanism. The values are hypothetical.

Reaction SpeciesMethod/Basis SetRelative Energy (kcal/mol)
ReactantsB3LYP/6-311++G(d,p)0.0
Transition State 1B3LYP/6-311++G(d,p)+15.2
IntermediateB3LYP/6-311++G(d,p)-5.7
Transition State 2B3LYP/6-311++G(d,p)+10.1
ProductsB3LYP/6-311++G(d,p)-12.4
Data is for illustrative purposes only; no specific studies were found for this compound.

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the lowest energy arrangement of its atoms. These calculations predict bond lengths, bond angles, and dihedral angles. For flexible molecules, DFT can be used to explore the conformational landscape, identifying different stable conformers and the energy barriers between them. mdpi.com

For 3-bromo-4-fluorobenzoic acid, the primary conformational flexibility arises from the rotation of the carboxylic acid group relative to the benzene ring. DFT calculations could precisely determine the rotational barrier and whether the planar or a non-planar conformation is more stable. While public databases contain computed descriptors for the molecule nih.gov, detailed peer-reviewed studies on its conformational landscape are not available.

Table 2: Predicted Geometrical Parameters for 3-Bromo-4-fluorobenzoic Acid This table lists key geometric parameters that would be determined through DFT optimization. Specific values from dedicated computational studies are not available in the searched literature.

ParameterDescriptionTypical Calculated Value
r(C-Br)Carbon-Bromine bond lengthData not available
r(C-F)Carbon-Fluorine bond lengthData not available
r(C=O)Carbonyl bond lengthData not available
r(C-O)Carboxyl C-O single bond lengthData not available
a(C-C-Br)Benzene ring angle at bromineData not available
a(C-C-F)Benzene ring angle at fluorineData not available
d(C-C-C=O)Dihedral angle of carboxyl groupData not available
Values are dependent on the level of theory and basis set used in the calculation.

Quantum Chemical Modeling

Quantum chemical calculations provide deep insights into the electronic nature of a molecule. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net

Furthermore, these models can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. Red regions on an MEP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, an MEP map would likely show a high negative potential around the carboxylate group and the fluorine atom, with the bromine atom also influencing the electronic landscape. However, specific published studies performing this analysis on the target compound were not found.

Table 3: Representative Electronic Properties from Quantum Chemical Calculations This table shows key electronic descriptors that would be calculated. Specific values for the target compound are not available in the searched literature.

PropertyDescriptionTypical Calculated Value
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalData not available
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalData not available
HOMO-LUMO GapEnergy difference between HOMO and LUMOData not available
Dipole MomentMeasure of molecular polarityData not available
PolarizabilityMeasure of the distortion of electron cloud by an electric fieldData not available
Values are highly dependent on the computational method and solvent model used.

Molecular Dynamics and Mechanics Simulations

While quantum methods are excellent for electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can model the behavior of a solute like this compound in a solvent, showing how it tumbles, vibrates, and interacts with solvent molecules.

More significantly, MD simulations are a key tool in drug discovery for studying how a small molecule (ligand) binds to and interacts with a biological macromolecule, such as a protein or enzyme. nih.gov If this compound were being investigated as an enzyme inhibitor, MD simulations could be used to:

Predict the stability of the ligand within the enzyme's binding pocket.

Identify key amino acid residues that form hydrogen bonds, halogen bonds, or other interactions with the ligand.

Observe conformational changes in the enzyme upon ligand binding.

A review of the scientific literature did not yield any specific MD simulation studies involving this compound in an enzymatic or any other context.

Prediction of Molecular Reactivity and Regioselectivity

The prediction of how and where a molecule will react is a fundamental aspect of modern chemistry, with significant implications for reaction design and optimization. Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, determining the relative energies of intermediates and transition states, and ultimately forecasting the distribution of products. These theoretical approaches can provide insights that are often difficult or impossible to obtain through experimental means alone.

For a molecule like sodium 3-bromo-4-fluorobenzoate, several key questions regarding its reactivity could be addressed through computational analysis:

Regioselectivity in Electrophilic Aromatic Substitution: Determining which of the available positions on the benzene ring is most susceptible to attack by an electrophile. The interplay between the electron-withdrawing carboxylate group and the two halogen substituents (bromo and fluoro) would create a complex electronic environment.

Nucleophilic Aromatic Substitution (SNA_r): Assessing the likelihood of displacing one of the halogen atoms with a nucleophile. Computational models could predict whether the bromine or fluorine atom is a better leaving group under various reaction conditions.

Cross-Coupling Reactions: In popular reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, which are frequently used to form new carbon-carbon or carbon-heteroatom bonds, computational studies could predict the relative reactivity of the C-Br versus the C-F bond. This is crucial for selectively functionalizing the molecule.

Computational Assessment of Reaction Pathways and Product Distributions

A thorough computational assessment would typically involve the following steps:

Geometry Optimization: Calculating the lowest energy three-dimensional structure of the reactant, as well as any proposed intermediates and products.

Transition State Searching: Identifying the highest energy point along the reaction coordinate for each potential pathway. The energy of the transition state is critical for determining the activation energy of the reaction.

Frequency Calculations: Confirming the nature of the stationary points (i.e., whether they are minima or transition states) and calculating thermodynamic properties.

Reaction Coordinate Mapping: Following the intrinsic reaction coordinate (IRC) from the transition state down to the reactant and product to ensure the correct pathway has been identified.

By comparing the activation energies of competing reaction pathways, chemists can predict which products are likely to form and in what ratios.

Despite the clear utility of such studies, dedicated research on the computational assessment of reaction pathways for sodium 3-bromo-4-fluorobenzoate is not currently present in the accessible scientific literature. While general principles of physical organic chemistry can offer qualitative predictions, quantitative data from theoretical calculations, which would be presented in data tables detailing activation energies, reaction energies, and predicted product ratios, are unavailable. The scientific community has yet to publish in-depth computational explorations that would provide the detailed research findings necessary for a comprehensive discussion on this specific topic.

Applications As Advanced Chemical Precursors and Building Blocks

Role in Complex Organic Molecule Synthesis

In the realm of organic chemistry, sodium 3-bromo-4-fluorobenzoate serves as a crucial starting material or intermediate for producing a wide array of intricate molecules. innospk.comchemimpex.com Its structure is particularly amenable to various coupling and substitution reactions, enabling chemists to introduce diverse functional groups. chemimpex.com

Key Intermediates for the Synthesis of Bioactive Molecules

Sodium 3-bromo-4-fluorobenzoate is a recognized intermediate in the synthesis of various pharmaceutical compounds. ontosight.ai Its structure is a valuable scaffold in medicinal chemistry for developing new therapeutic agents. chemimpex.com The compound is used as a precursor in the synthesis of molecules with potential antifungal, antibacterial, and antiviral activities. ontosight.ai The field of drug discovery utilizes such intermediates to create compounds with specific biological actions, and the unique reactivity of this halogenated benzoate (B1203000) makes it a significant contributor to these efforts. chemimpex.com It is also a key component in the broader technical field of medical intermediate synthesis. google.com

Precursors for Agrochemicals and Related Specialty Chemicals

The compound is a foundational element in the production of modern agrochemicals. ontosight.aiinnospk.com It functions as a precursor for creating more complex active ingredients used in pesticides, including herbicides and fungicides, which are vital for effective pest management in agriculture. ontosight.aichemimpex.com A specific application involves the use of its parent acid, 3-bromo-4-fluoro-benzoic acid (or its sodium salt), to react with potassium phenolate (B1203915) in the presence of a copper catalyst. google.com This reaction produces an intermediate, 3-phenoxy-4-fluoro-benzoic acid, which is known for its subsequent use in the preparation of insecticides. google.com

Application AreaProduct CategoryRole of Sodium 3-bromo-4-fluorobenzoate
Bioactive Molecules PharmaceuticalsIntermediate for antifungal, antibacterial, antiviral agents. ontosight.ai
Agrochemicals Pesticides, Herbicides, FungicidesPrecursor for active ingredients. ontosight.aichemimpex.com
Agrochemicals InsecticidesUsed to synthesize intermediates like 3-phenoxy-4-fluoro-benzyl alcohol. google.com

Contributions to Materials Science

The influence of sodium 3-bromo-4-fluorobenzoate extends into materials science, where its derivatives are used to construct polymers and other materials with tailored, high-performance characteristics. chemimpex.comnbinno.com

Development of Dyes, Pigments, and Polymers with Enhanced Properties

The specific arrangement of substituents on the compound's benzene (B151609) ring makes it a valuable precursor for synthesizing certain dyes and pigments. ontosight.ai Furthermore, it is employed in the production of various specialty chemicals and polymers, contributing to the development of materials with unique and improved properties. chemimpex.com

Synthesis of Liquid Crystals for Advanced Display Technologies

Halogenated benzoic acid derivatives are important in the production of liquid crystals, which are fundamental components of modern display technologies. nbinno.com While direct synthesis of liquid crystals from sodium 3-bromo-4-fluorobenzoate is not extensively documented in the provided results, related bromo-fluoro aromatic structures are known to be used in this field. nih.gov The inclusion of fluorine atoms is a key strategy in designing liquid crystal materials with specific dielectric anisotropy, a critical property for display performance. beilstein-journals.org

Production of Specialty Polymers and Materials with Improved Thermal Stability and Chemical Resistance

Sodium 3-bromo-4-fluorobenzoate is utilized in the production of specialty polymers and materials where enhanced durability is required. chemimpex.com Its incorporation into polymer structures can improve key properties such as thermal stability and chemical resistance, which are critical for materials used in demanding industrial applications. chemimpex.com

Material Science ApplicationContribution of Sodium 3-bromo-4-fluorobenzoateResulting Enhancement
Dyes and Pigments Serves as a valuable precursor in synthesis. ontosight.aiCreation of specific colorant molecules.
Liquid Crystals Related structures are used as intermediates. nbinno.comnih.govDevelopment of materials for advanced displays.
Specialty Polymers Incorporated into polymer chains. chemimpex.comImproved thermal stability and chemical resistance. chemimpex.com

Crystal Engineering and Design in Metallacrown Systems

There is currently no specific literature detailing the use of sodium 3-bromo-4-fluorobenzoate in the crystal engineering and design of metallacrown systems. Metallacrowns are a class of metallamacrocycles, and their synthesis often relies on the self-assembly of metal ions and organic ligands. The specific electronic and steric properties of the ligands are crucial in determining the final structure and properties of the metallacrown. While bromo- and fluoro-substituted benzoate ligands, in general, could offer interesting electronic properties and potential for halogen bonding interactions that are valuable in crystal engineering, studies specifically employing sodium 3-bromo-4-fluorobenzoate for this purpose have not been reported.

Catalytic and Ancillary Applications in Organic Transformations

Utilization as Photosensitizing Catalysts and Auxiliaries

Similarly, the application of sodium 3-bromo-4-fluorobenzoate as a photosensitizing catalyst or auxiliary in organic transformations is not described in the current body of scientific literature. Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, thereby initiating photochemical reactions. The heavy atom effect of bromine in the structure of sodium 3-bromo-4-fluorobenzoate might suggest potential for facilitating intersystem crossing and enhancing triplet state formation, which is a desirable characteristic for some photosensitizers. However, without experimental studies, this remains a theoretical consideration. Research into the photophysical properties and catalytic activity of this specific compound is needed to establish its utility in this area.

Further research is required to explore and characterize the potential of sodium 3-bromo-4-fluorobenzoate in these and other advanced chemical applications.

Q & A

Basic: How can researchers optimize the synthesis of sodium 3-bromo-4-fluorobenzoate to maximize yield and minimize byproducts?

Methodological Answer:
Synthetic optimization requires careful selection of reaction conditions and solvents. For bromo-fluoro benzoate derivatives, polar aprotic solvents like dimethylformamide (DMF) enhance solubility of aromatic intermediates, while controlled temperatures (e.g., 50–80°C) prevent undesired side reactions such as dehalogenation. Electron-withdrawing groups (e.g., bromine at position 3) increase electrophilicity at the aromatic ring, favoring nucleophilic substitution. A stepwise protocol is recommended:

Esterification: React 3-bromo-4-fluorobenzoic acid with sodium hydroxide in ethanol/water (1:1) under reflux.

Purification: Use recrystallization from ethanol to isolate the sodium salt.
Yields typically range from 70–85%, with purity confirmed via HPLC (>98%) .

Basic: What analytical techniques are critical for characterizing sodium 3-bromo-4-fluorobenzoate?

Methodological Answer:

  • NMR Spectroscopy: 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm substituent positions. For example, the fluorine atom at position 4 shows a distinct downfield shift (~-110 ppm in 19F^{19}\text{F}-NMR) due to electron-withdrawing effects .
  • Mass Spectrometry (HRMS): Validate molecular weight (theoretical [M+^+]: 237.94 g/mol) with <2 ppm error.
  • X-ray Crystallography: Resolve crystal packing and intermolecular interactions, critical for understanding solubility .

Advanced: How do substituent positions (bromo at C3, fluoro at C4) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The bromine at C3 acts as a directing group, facilitating Suzuki-Miyaura coupling with arylboronic acids. Fluorine at C4, being ortho to the ester group, stabilizes transition states via inductive effects. Experimental data show:

Reaction TypeCatalyst SystemYield (%)Byproducts
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_382<5% debromination
Ullmann CouplingCuI, 1,10-phenanthroline6810% ester hydrolysis
Lower yields in Ullmann reactions suggest sensitivity to base strength. Optimize ligand choice (e.g., BINAP for Pd) to suppress side reactions .

Advanced: What mechanisms explain the antimicrobial activity of sodium 3-bromo-4-fluorobenzoate analogs?

Methodological Answer:
The compound’s bioactivity correlates with membrane disruption and enzyme inhibition. Comparative studies with analogs reveal:

Analog StructureMIC (μg/mL) vs. S. aureusTarget Enzyme Inhibition (%)
3-Br-4-F-Benzoate12.578 (Dihydrofolate reductase)
4-Br-3-F-Benzoate25.045
2-Br-5-F-Benzoate50.0<20
The 3-bromo-4-fluoro configuration maximizes hydrophobic interactions with enzyme active sites. Molecular docking simulations (AutoDock Vina) support stronger binding affinities (−9.2 kcal/mol) compared to analogs .

Data Contradiction: How can researchers reconcile discrepancies in reported electronic effects of bromine/fluorine substituents?

Methodological Answer:
Contradictions arise from solvent-dependent resonance/inductive effects. For example:

  • In DMSO, bromine’s inductive effect dominates, reducing electron density at C4.
  • In toluene, resonance donation from fluorine increases electron density.
    Validate via Hammett substituent constants (σm_m-Br = +0.39, σp_p-F = +0.06) and DFT calculations (B3LYP/6-311G**). Electrostatic potential maps show localized negative charge at fluorine, explaining variable reactivity in SNAr vs. radical pathways .

Advanced: What are the limitations of current catalytic systems for functionalizing sodium 3-bromo-4-fluorobenzoate?

Methodological Answer:
Pd-based catalysts struggle with steric hindrance at C3. Alternative approaches:

  • Photoredox Catalysis: Use Ru(bpy)_3$$^{2+} under blue LED light for C-Br activation, enabling arylation with minimal byproducts.
  • Electrochemical Methods: Apply −1.2 V vs. Ag/AgCl to reduce bromine, facilitating coupling without exogenous catalysts.
    Current challenges include scalability and catalyst recovery. Recent studies propose immobilized Pd nanoparticles on MOFs to improve recyclability .

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